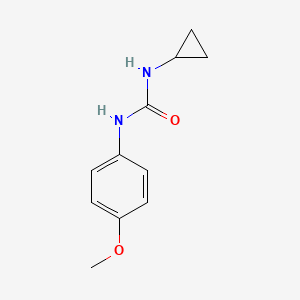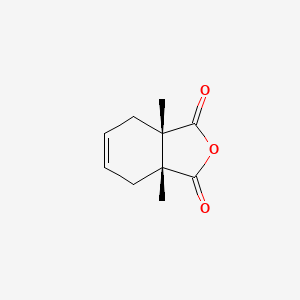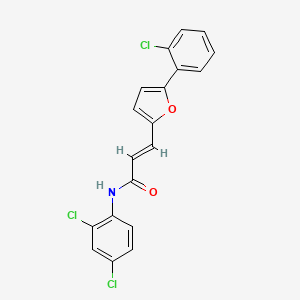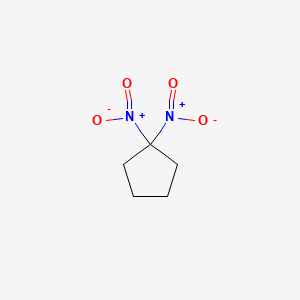
1,1-Dinitrocyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dinitrocyclopentane is an organic compound with the molecular formula C5H8N2O4 It is a derivative of cyclopentane, where two nitro groups are attached to the same carbon atom
Vorbereitungsmethoden
The synthesis of 1,1-Dinitrocyclopentane typically involves the nitration of cyclopentane. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the dinitro compound. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps to purify the product and ensure consistent quality.
Analyse Chemischer Reaktionen
1,1-Dinitrocyclopentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound typically leads to the formation of amines or other reduced derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dinitrocyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Materials Science: Due to its energetic properties, it is studied for potential use in high-energy materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
The mechanism by which 1,1-Dinitrocyclopentane exerts its effects involves the interaction of its nitro groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1-Dinitrocyclopentane can be compared to other nitro-substituted cyclopentane derivatives, such as:
1-Nitrocyclopentane: This compound has only one nitro group and exhibits different reactivity and properties compared to this compound.
1,2-Dinitrocyclopentane: In this compound, the nitro groups are attached to adjacent carbon atoms, leading to different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
10515-17-0 |
|---|---|
Molekularformel |
C5H8N2O4 |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
1,1-dinitrocyclopentane |
InChI |
InChI=1S/C5H8N2O4/c8-6(9)5(7(10)11)3-1-2-4-5/h1-4H2 |
InChI-Schlüssel |
OSAAJBSHBVDIJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


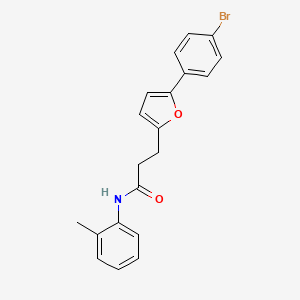
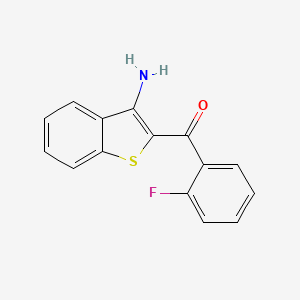

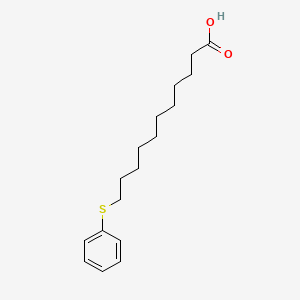
![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)


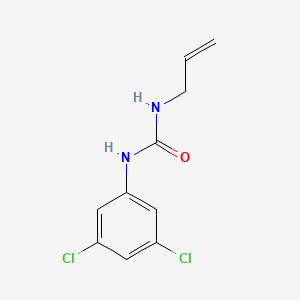
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)

